4-Aminocyclohexane-1-sulfonamide

Vue d'ensemble

Description

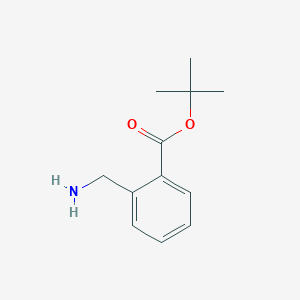

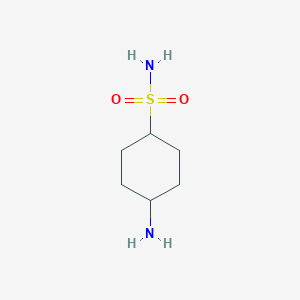

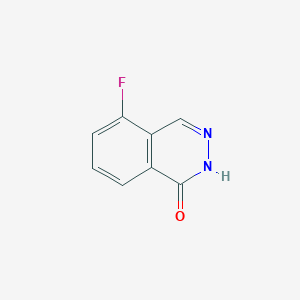

4-Aminocyclohexane-1-sulfonamide is a compound with the molecular formula C6H14N2O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, often involves the reaction of sulfonyl chlorides with ammonia . A recent approach combines aryl boronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) as an SO2 precursor .Molecular Structure Analysis

The molecular structure of 4-Aminocyclohexane-1-sulfonamide consists of a cyclohexane ring with an amine (-NH2) group and a sulfonamide (-SO2NH2) group attached .Chemical Reactions Analysis

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, can be synthesized through the electrochemical oxidative coupling of amines and thiols . This transformation is driven by electricity and does not require any sacrificial reagent or additional catalysts .Physical And Chemical Properties Analysis

4-Aminocyclohexane-1-sulfonamide has a molecular weight of 214.71 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors .Mécanisme D'action

Safety and Hazards

Orientations Futures

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, have a wide range of pharmacological activities and play a role in treating diverse disease states . Future research may focus on developing more sustainable synthetic methods and addressing the challenge of preparing sulfonamides from readily available and inexpensive commodity chemicals .

Propriétés

IUPAC Name |

4-aminocyclohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTUBFVBMUAHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B8051353.png)

![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B8051357.png)

![[(1R,2S)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8051401.png)